molecular formula C20H17N5O4 B2768685 2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-64-2

2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2768685
CAS No.: 900010-64-2
M. Wt: 391.387
InChI Key: KASCDAGVKKPFEV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a substituted purine derivative characterized by methoxy groups at the 2-position of one phenyl ring and the 3-position of the other. The compound’s synthesis likely follows pathways similar to those described for analogous derivatives, involving sequential substitutions and cyclization reactions, as outlined in Scheme 3 of Huang et al.’s work . The methoxy substituents influence electronic properties and steric interactions, which may modulate solubility, binding affinity, and metabolic stability compared to other analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-12-7-5-6-11(10-12)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)13-8-3-4-9-14(13)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCDAGVKKPFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_4O_3, with a molecular weight of approximately 342.36 g/mol. The structure features two methoxyphenyl groups attached to a purine backbone, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antiviral Activity

The antiviral potential of purine derivatives has been well-documented. Studies have shown that related compounds can inhibit viral replication, particularly in influenza viruses. The mechanism often involves interference with viral RNA synthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds structurally related to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

  • Inhibition of Enzymes : Many purine derivatives act as inhibitors of enzymes involved in nucleic acid metabolism, which can disrupt the proliferation of cancer cells and viruses.
  • Scavenging Free Radicals : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to effectively scavenge free radicals.
  • Modulation of Signaling Pathways : These compounds can modulate various signaling pathways associated with inflammation and cell survival.

Case Studies

StudyFindings
Zhang et al. (2020)Investigated the antioxidant properties of methoxy-substituted purinesFound significant radical scavenging activity, suggesting potential for therapeutic use in oxidative stress-related conditions
Lee et al. (2021)Evaluated antiviral activity against H5N1 virusDemonstrated effective inhibition of viral replication, indicating promise as an antiviral agent
Kim et al. (2022)Studied anti-inflammatory effects in vitroShowed reduction in TNF-alpha levels and other inflammatory markers

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anticancer properties. For instance, derivatives of purine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study demonstrated that compounds with similar structures displayed IC50 values in the low micromolar range against several cancer types, including breast and colon cancer cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl substituents can enhance potency.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that purine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In experimental models, these compounds have shown efficacy in reducing inflammation markers, making them potential candidates for developing new anti-inflammatory drugs .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have demonstrated that certain derivatives can effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases . The antioxidant capacity is often linked to the presence of methoxy groups on the phenyl rings, which enhance electron donation.

Antimicrobial Properties

Some derivatives of purine compounds have been tested for antimicrobial activity against various pathogens, including bacteria and fungi. The presence of methoxy groups may contribute to increased lipophilicity and membrane permeability, enhancing their antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

A recent study synthesized several purine derivatives, including the target compound, and evaluated their anticancer activity against human cancer cell lines. The findings indicated that modifications at the 2 and 9 positions significantly influenced cytotoxicity. For example, a derivative with a similar structure showed an IC50 value of approximately 0.5 µM against MCF-7 cells .

Case Study 2: Anti-inflammatory Assessment

In a controlled study involving carrageenan-induced paw edema in rats, a related compound demonstrated a significant reduction in inflammation compared to standard anti-inflammatory drugs like diclofenac sodium. This study highlighted the potential of purine derivatives as effective anti-inflammatory agents .

Applications in Drug Development

The diverse biological activities exhibited by this compound make it a candidate for further development in pharmaceutical research. Its potential applications include:

  • Cancer therapeutics : Targeting specific pathways involved in tumor growth.
  • Anti-inflammatory medications : Offering alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antioxidant supplements : Developing formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and purine core. Below is a detailed comparison based on substituent effects, molecular properties, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications
2-(2-Methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-methoxy (Ph A), 3-methoxy (Ph B) ~375.38 (est.) High polarity due to dual methoxy groups
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-ethoxy (Ph A), 2-methoxy (Ph B) 389.41 (C20H19N5O3) Enhanced metabolic stability (ethoxy group)
2-(2,4-Dimethoxyphenyl)-9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxy (Ph A), unsubstituted (Ph B) 377.38 (C19H17N5O3) Increased hydrophilicity
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyamino (Ph A), 2-methoxy (Ph B) 376.37 (C18H16N6O3) Improved H-bonding capacity
2-Methyl-9-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-methyl (purine), 4-methyl (Ph B) 283.29 (C14H13N5O2) Higher lipophilicity (methyl groups)
9-(2-Methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-methoxy (Ph B), 3-methyl (Ph A) 375.38 (C20H17N5O3) Balanced solubility/bioavailability

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Methoxy vs. Methyl : Methyl-substituted analogs (e.g., ) exhibit reduced polarity, enhancing membrane permeability but possibly limiting aqueous solubility .
  • Hydroxyamino Substitution: The 4-hydroxyphenylamino group in introduces hydrogen-bonding sites, which may improve target engagement but reduce cell permeability due to increased hydrophilicity .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for synthesizing 2-(2-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

  • Methodology : Synthesis typically involves sequential substitution reactions on a purine core. Key steps include:

  • Step 1 : Formation of the purine scaffold via cyclocondensation of glyoxal derivatives with urea or thiourea analogs under acidic conditions .
  • Step 2 : Introduction of methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Step 3 : Carboxamide functionalization using activated esters (e.g., HATU/DMAP) in anhydrous DMF .
    • Critical Parameters : Optimize pH (6.5–7.5) and solvent polarity to minimize by-products. Yields for similar compounds range from 45–65% .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles; purine core bond lengths typically 1.33–1.50 Å for C-C and 1.20 Å for C-N .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+: 449.467) .

Q. How does the compound’s solubility profile impact in vitro biological assays?

  • Methodology :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Anticipated low aqueous solubility (<10 µM) due to hydrophobic methoxyphenyl groups; DMSO stock solutions (10 mM) are standard .
  • Surfactant Use : Add 0.1% Tween-80 to improve dispersion in cell culture media .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (IC₅₀ determination; reference IC₅₀ for similar purines: 0.5–5 µM) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Methodology :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How to resolve contradictory IC₅₀ values reported in enzyme inhibition studies?

  • Methodology :

  • Assay Standardization : Validate using positive controls (e.g., indomethacin for COX assays) and uniform ATP concentrations (1 mM) .
  • Data Normalization : Account for batch-to-batch purity variations (HPLC purity >95% required) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. What computational strategies predict the compound’s interaction with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to identify binding poses (∆G < -8 kcal/mol indicates high affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

Q. How to design structure-activity relationship (SAR) studies for optimizing anti-inflammatory activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Br, F) or ethoxy groups at para positions .
  • Activity Clustering : Use PCA analysis of IC₅₀ data to identify critical substituents (e.g., 3-methoxy enhances COX-2 selectivity by 3-fold) .

Key Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time efficiency .
  • Biological Assays : Include orthogonal assays (e.g., SPR for binding kinetics) to validate enzyme inhibition .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reporting .

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